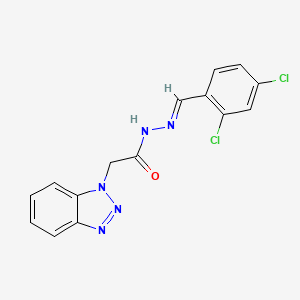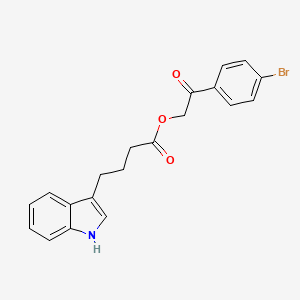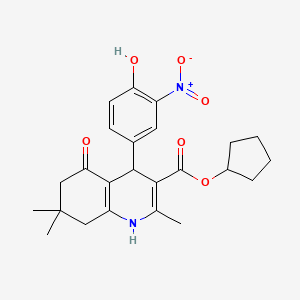![molecular formula C21H19BrN4O3S B11698590 N'-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(4-nitrophenyl)sulfanyl]acetohydrazide](/img/structure/B11698590.png)
N'-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(4-nitrophenyl)sulfanyl]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{(E)-[1-(4-Bromphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyliden}-2-[(4-nitrophenyl)sulfanyl]acetohydrazid ist eine komplexe organische Verbindung, die für ihre einzigartigen strukturellen Eigenschaften und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung verfügt über eine Kombination aus Bromphenyl-, Dimethylpyrrol- und Nitrophenylgruppen, was sie für Forscher in Chemie, Biologie und Materialwissenschaften interessant macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N'-{(E)-[1-(4-Bromphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyliden}-2-[(4-nitrophenyl)sulfanyl]acetohydrazid erfolgt typischerweise in einem mehrstufigen Prozess. Der erste Schritt beinhaltet oft die Bildung des Pyrrolrings, gefolgt von der Einführung der Bromphenyl- und Nitrophenylgruppen. Der letzte Schritt beinhaltet die Bildung der Hydrazidbindung. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Brom, Nitrobenzol und Hydrazinhydrat. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Ethanol oder Dimethylsulfoxid .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, den Laborsyntheseprozess zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung von Sicherheitsmaßnahmen zur Handhabung potenziell gefährlicher Reagenzien.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(4-nitrophenyl)sulfanyl]acetohydrazide typically involves a multi-step process. The initial step often includes the formation of the pyrrole ring, followed by the introduction of the bromophenyl and nitrophenyl groups. The final step involves the formation of the hydrazide linkage. Common reagents used in these reactions include bromine, nitrobenzene, and hydrazine hydrate. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N'-{(E)-[1-(4-Bromphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyliden}-2-[(4-nitrophenyl)sulfanyl]acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender Oxide führt.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Aminen oder Alkoholen führt.
Substitution: Die Bromphenylgruppe kann nucleophile Substitutionsreaktionen eingehen, bei denen das Bromatom durch andere Nucleophile wie Hydroxid- oder Cyanidionen ersetzt wird
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Wasserstoffperoxid; typischerweise in wässrigen oder organischen Lösungsmitteln bei erhöhten Temperaturen durchgeführt.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden üblicherweise unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse zu verhindern.
Substitution: Nucleophile wie Hydroxid, Cyanid; Reaktionen erfordern oft polare aprotische Lösungsmittel wie Dimethylsulfoxid oder Acetonitril
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Nitroverbindungen führen, während die Reduktion Amine oder Alkohole erzeugen kann. Substitutionsreaktionen führen typischerweise zum Ersatz des Bromatoms durch das verwendete Nucleophil .
Wissenschaftliche Forschungsanwendungen
N'-{(E)-[1-(4-Bromphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyliden}-2-[(4-nitrophenyl)sulfanyl]acetohydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Erfolgt Forschung zu seiner möglichen Verwendung in der Arzneimittelentwicklung, insbesondere bei der gezielten Ansteuerung spezifischer molekularer Pfade.
Wirkmechanismus
Der Wirkmechanismus von N'-{(E)-[1-(4-Bromphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyliden}-2-[(4-nitrophenyl)sulfanyl]acetohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Struktur der Verbindung ermöglicht es ihr, an bestimmte Enzyme oder Rezeptoren zu binden, was möglicherweise ihre Aktivität hemmt. Diese Wechselwirkung kann zu verschiedenen biologischen Wirkungen führen, wie z. B. antimikrobieller oder Antikrebsaktivität. Die genauen Pfade und molekularen Zielstrukturen, die beteiligt sind, sind noch Gegenstand der Forschung .
Wirkmechanismus
The mechanism of action of N’-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(4-nitrophenyl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N'-[(E)-1-(4-Bromphenyl)ethyliden]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazid
- N'-[(E)-(3-Bromphenyl)methyliden]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid
- N'-[(E)-(2-Bromphenyl)methyliden]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazid
Einzigartigkeit
N'-{(E)-[1-(4-Bromphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyliden}-2-[(4-nitrophenyl)sulfanyl]acetohydrazid ist einzigartig aufgrund seiner Kombination aus Bromphenyl-, Dimethylpyrrol- und Nitrophenylgruppen. Diese einzigartige Struktur verleiht ihr spezifische chemische und biologische Eigenschaften, die sie von anderen ähnlichen Verbindungen unterscheiden.
Eigenschaften
Molekularformel |
C21H19BrN4O3S |
|---|---|
Molekulargewicht |
487.4 g/mol |
IUPAC-Name |
N-[(E)-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(4-nitrophenyl)sulfanylacetamide |
InChI |
InChI=1S/C21H19BrN4O3S/c1-14-11-16(15(2)25(14)18-5-3-17(22)4-6-18)12-23-24-21(27)13-30-20-9-7-19(8-10-20)26(28)29/h3-12H,13H2,1-2H3,(H,24,27)/b23-12+ |
InChI-Schlüssel |
NRMHSMMQHMGOSL-FSJBWODESA-N |
Isomerische SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)/C=N/NC(=O)CSC3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=NNC(=O)CSC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide](/img/structure/B11698509.png)
methanone](/img/structure/B11698516.png)
![2-(4-chlorophenoxy)-N'-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]acetohydrazide](/img/structure/B11698521.png)
![[(3Z)-3-(3-{[(3-hydroxyphenyl)carbonyl]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11698524.png)
![(2E)-3-(4-methoxyphenyl)-N'-[(4-methylphenoxy)acetyl]prop-2-enehydrazide](/img/structure/B11698532.png)
![4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11698536.png)
![2-(3-chlorophenoxy)-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11698545.png)
![2-methoxy-4-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11698549.png)

![(5E)-5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11698562.png)
![2-(4-Chloro-2-methylphenoxy)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11698567.png)


![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B11698586.png)
